molecular formula C16H15BrClN3O2 B1679113 PD-153035 hydrochloride CAS No. 183322-45-4

PD-153035 hydrochloride

Cat. No. B1679113
M. Wt: 396.7 g/mol
InChI Key: ZJOKWAWPAPMNIM-UHFFFAOYSA-N
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Description

PD-153035 hydrochloride, also known as AG 1517, SU 5271, and ZM 252868, is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It is used in research to study the role of EGFR in various biological processes .


Molecular Structure Analysis

The molecular formula of PD-153035 hydrochloride is C16H14BrN3O2·HCl . The molecular weight is 396.67 . The InChI string is 1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13 (8-15 (14)22-2)18-9-19-16 (12)20-11-5-3-4-10 (17)6-11;/h3-9H,1-2H3, (H,18,19,20);1H .


Chemical Reactions Analysis

PD-153035 hydrochloride is a potent and selective ATP competitive inhibitor of the EGFR . It shows a potent and selective inhibitory effect on tyrosine phosphorylation induced with EGF .


Physical And Chemical Properties Analysis

PD-153035 hydrochloride is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . The compound should be stored in a desiccated condition at a temperature of 2-8°C .

Scientific Research Applications

1. Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase

PD-153035 hydrochloride has been identified as a potent inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase. This compound specifically targets the EGF receptor tyrosine kinase, demonstrating significant selectivity and potency. It has been shown to rapidly suppress autophosphorylation of the EGF receptor and selectively block EGF-mediated cellular processes, including mitogenesis, early gene expression, and oncogenic transformation (Fry et al., 1994).

2. Potential Antitumor Agent

Research suggests that PD-153035 acts as a potential antitumor agent by inhibiting tyrosine kinase activity of the epidermal growth factor receptor (EFGR). This inhibition is achieved through competitive binding at the ATP site of the enzyme. Studies involving analogs of PD-153035 have also been conducted to understand their efficacy in inhibiting EGFR kinase and tumor cell growth, with some showing higher inhibitory activities against certain tumor cell lines than PD-153035 itself (Lee et al., 2001).

3. Inducing Apoptosis in Colon Cancer Cells

PD-153035 has been shown to cause dose-dependent cytostasis and apoptosis in colon cancer cell lines that are dependent on autocrine stimulation of EGFR. This apoptosis is not associated with p53 protein expression but is accompanied by the activation of caspases. The study suggests that EGFR tyrosine kinase inhibitors like PD-153035 could be further investigated for the treatment of colorectal neoplasms (Karnes et al., 1998).

4. Investigation in Immune Checkpoint Blockade

PD-153035 has been referenced in studies involving immune checkpoint blockade, particularly involving PD-1/PD-L1 interactions. Although not the primary focus of these studies, the research around PD-153035 contributes to the broader understanding of cancer immunotherapy and the development of new immune checkpoint blockers (Zhang et al., 2017).

properties

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKWAWPAPMNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171414
Record name PD-153035 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PD-153035 hydrochloride

CAS RN

183322-45-4, 205195-07-9
Record name 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205195-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-153035 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-153035 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 153035 Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-153035 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
T Yucel-Lindberg, H Ahola, J Carlstedt-Duke… - Biochemical and …, 1999 - Elsevier
… The tyrosine kinase inhibitors, Herbimycin A and PD 153035 hydrochloride, reduced COX-2 mRNA levels as well as PGE2 production induced by IL-1ß or the combination of IL-1ß and …
Number of citations: 81 www.sciencedirect.com
T Yucel-Lindberg, G Brunius - Archives of Oral Biology, 2006 - Elsevier
The chemokine interleukin-8 (IL-8) has been implicated in inflammatory diseases including periodontitis. In this study the effect of epidermal growth factor (EGF) on the production and …
Number of citations: 26 www.sciencedirect.com
MA Alim, D Njenda, A Lundmark, M Kaminska… - Frontiers in …, 2022 - frontiersin.org
… SP, SP600125 (inhibitor of c-Jun N-terminal kinase JNK); PD, PD 153035 hydrochloride (inhibitor of the epidermal growth factor receptor tyrosine kinase EGFR); BIS, …
Number of citations: 4 www.frontiersin.org
H Koistinen, L Hautala, K Koli… - Molecular …, 2015 - academic.oup.com
… cases, the phosphorylation was prevented by EGFR inhibitor PD 153035 hydrochloride (I). … In all cases, the phosphorylation was prevented by EGFR inhibitor PD 153035 hydrochloride (…
Number of citations: 15 academic.oup.com
YY Wang, LY Xiao, PC Wu, YK Chen, S Lo… - Biochemical …, 2020 - Elsevier
Oral cancer is a prevalent cancer in male worldwide. Oral potentially malignant disorders (OMPDs) are the oral mucosa lesions that have high malignant transformation rate to oral …
Number of citations: 5 www.sciencedirect.com
H Koistinen, L Hautala, K Koli, UH Stenman - 2015 - researchgate.net
… Some of the cells were preincubated with 1.4 μM EGF-receptor (EGFR) inhibitor PD 153035 hydrochloride (Tocris Bioscience) for 15 minutes. The cells were lysed in the presence of …
Number of citations: 0 www.researchgate.net
K Natarajan, V Meganathan… - American Journal of …, 2019 - journals.physiology.org
Exposure to dust in agricultural and animal environments, known as organic dust, is associated with the development of respiratory symptoms and respiratory diseases. Inflammation is …
Number of citations: 16 journals.physiology.org
T Yucel-Lindberg, T Olsson, T Kawakami - Cellular signalling, 2006 - Elsevier
Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme regulating the synthesis of prostaglandin E 2 (PGE 2 ) in inflammatory conditions. In this study we …
Number of citations: 51 www.sciencedirect.com
DP Taylor, A Clark, S Wheeler, A Wells - Breast cancer research and …, 2014 - Springer
Nearly half of breast carcinoma metastases will become clinically evident five or more years after primary tumor ablation. This implies that metastatic cancer cells survived over an …
Number of citations: 37 link.springer.com
T Båge - 2011 - search.proquest.com
Periodontitis is a chronic inflammatory disease resulting in the destruction of the tissue and alveolar bone supporting the teeth and leading ultimately to tooth loss. Prostaglandin E 2 (…
Number of citations: 3 search.proquest.com

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